molecular formula C22H36N4O4 B12062570 Trimethyl-1 6-diisocyanatohexane 99 CAS No. 1196157-73-9

Trimethyl-1 6-diisocyanatohexane 99

Cat. No.: B12062570
CAS No.: 1196157-73-9
M. Wt: 420.5 g/mol
InChI Key: XLRHAAFCQUDHHF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isocyanate Chemistry in Polymer Science

The journey of isocyanate chemistry began in 1849 when Charles Adolphe Wurtz first synthesized isocyanates. imenpol.comcrowdchem.net However, their potential in polymer science was not realized until 1937, when Dr. Otto Bayer and his team at I.G. Farben in Germany discovered the polyaddition reaction for synthesizing polyurethanes from polyisocyanates and polyols. imenpol.comacs.orgwikipedia.orgdickinson.eduwikipedia.orgcovestro.comcovestro.comtiktok.comacs.org This discovery was a significant milestone, offering a new method for creating polymers with unique characteristics that were not covered by existing patents for materials like polyesters. wikipedia.org

The initial focus of polyurethane research was on creating fibers and flexible foams. wikipedia.org During World War II, polyurethanes found limited but critical applications, such as coatings for aircraft. wikipedia.orgdickinson.edumdpi.com The post-war era saw a rapid expansion in polyurethane technology. Polyisocyanates became commercially available in 1952, and the production of flexible polyurethane foam using toluene (B28343) diisocyanate (TDI) and polyester (B1180765) polyols commenced in 1954. wikipedia.org The 1950s also marked the industrial-scale synthesis and market establishment of polyurethanes. acs.org

Key developments that propelled the polyurethane industry forward include the introduction of polyether polyols in the late 1950s by companies like DuPont, BASF, and Dow Chemical. wikipedia.org These polyols were more cost-effective, easier to handle, and offered better water resistance than their polyester counterparts. wikipedia.org The 1960s witnessed further innovations, including the development of semi-rigid polyurethane foams for automotive safety components and the introduction of urethane-modified polyisocyanurate rigid foams with enhanced thermal stability. imenpol.comwikipedia.org

Significance of Aliphatic Diisocyanates in High-Performance Polymer Development

Diisocyanates are broadly categorized into two main types: aromatic and aliphatic. acs.orgamericanchemistry.com While aromatic diisocyanates like TDI and methylene (B1212753) diphenyl diisocyanate (MDI) are widely used due to their cost-effectiveness and high reactivity, they have a significant drawback: poor UV stability. pflaumer.comdoxuchem.com Exposure to sunlight can cause polymers derived from aromatic isocyanates to yellow and degrade, limiting their use in outdoor applications. pflaumer.comtpufabrics.com

This is where aliphatic diisocyanates (ADIs) play a crucial role. ADIs, which include compounds like hexamethylene diisocyanate (HDI), isophorone (B1672270) diisocyanate (IPDI), and hydrogenated MDI (HMDI), lack the aromatic ring structure. pflaumer.comdoxuchem.com This structural difference imparts excellent resistance to UV radiation and weathering, allowing the resulting polymers to maintain their color and gloss over extended periods. pflaumer.comdoxuchem.comtpufabrics.comspecialchem.com

Consequently, ADIs are essential for producing high-performance, light-stable coatings, adhesives, sealants, and elastomers (CASE). americanchemistry.comamericanchemistry.comallurethane.com These materials are used in demanding applications such as automotive and aircraft topcoats, industrial maintenance coatings, and protective finishes for infrastructure like bridges. americanchemistry.comamericanchemistry.comwikipedia.org Although they generally exhibit lower reactivity and may result in polymers with slightly reduced mechanical properties compared to their aromatic counterparts, the enhanced durability and weatherability of ADI-based polymers make them indispensable for applications where long-term aesthetic and functional performance is critical. bbsurfaces.comresearchgate.netparker.comosti.gov

Scope and Research Trajectories of Trimethyl-1,6-diisocyanatohexane-Derived Materials

Trimethyl-1,6-diisocyanatohexane (TMDI) is a specialty aliphatic diisocyanate characterized by a branched hexane (B92381) backbone. It exists as a mixture of two isomers: 2,2,4-trimethyl-1,6-diisocyanatohexane and 2,4,4-trimethyl-1,6-diisocyanatohexane. wikipedia.org This branched structure is a key feature that influences the properties of the polymers it forms. The methyl groups along the hexane chain disrupt the regular packing of polymer chains, which can lead to polyurethanes with lower glass transition temperatures compared to those made from linear ADIs like HDI.

Research into TMDI-derived materials focuses on leveraging its unique structure to tailor polymer properties. In the realm of thermoplastic polyurethanes (TPUs), studies have shown that the choice of diisocyanate, including branched structures like TMDI, can significantly impact the final mechanical properties. For instance, TPUs formulated with shorter-chain diisocyanates, including TMDI, have demonstrated higher tensile strength due to increased hydrogen bonding density. osti.gov

Current research is also exploring the use of TMDI in the development of advanced materials with specific performance characteristics. Its use as a precursor for polyurethane materials is a primary application. The ongoing drive for sustainable materials has also opened up new research avenues, with a focus on developing bio-based polyurethanes. acs.orgcdcgroup.com While much of the focus in bio-based polyurethanes has been on the polyol component, the development of bio-based isocyanates is an active area of research. wikipedia.org The versatility of TMDI makes it a candidate for inclusion in these next-generation, environmentally conscious polymeric systems. Further investigations are likely to explore its role in creating novel polymers with a tailored balance of flexibility, durability, and thermal properties for a wide range of advanced applications.

Properties

CAS No.

1196157-73-9

Molecular Formula

C22H36N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1,6-diisocyanato-2,2,4-trimethylhexane;1,6-diisocyanato-2,4,4-trimethylhexane

InChI

InChI=1S/2C11H18N2O2/c1-10(7-13-9-15)6-11(2,3)4-5-12-8-14;1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h2*10H,4-7H2,1-3H3

InChI Key

XLRHAAFCQUDHHF-UHFFFAOYSA-N

Canonical SMILES

CC(CCN=C=O)CC(C)(C)CN=C=O.CC(CC(C)(C)CCN=C=O)CN=C=O

Origin of Product

United States

Synthetic Strategies and Precursor Design Utilizing Trimethyl 1,6 Diisocyanatohexane

Synthesis of Urethane-Functionalized Intermediates from Trimethyl-1,6-diisocyanatohexane

Urethane-functionalized intermediates are crucial precursors in the production of polyurethanes. gantrade.com The reaction of trimethyl-1,6-diisocyanatohexane with various polyols and functionalizing agents allows for the creation of tailored intermediates with specific properties.

Polyol-Isocyanate Adduct Formation: Urethane (B1682113) Diols and Oligomers

The synthesis of urethane diols and oligomers from trimethyl-1,6-diisocyanatohexane (TMDI) involves the reaction of the diisocyanate with a stoichiometric excess of a polyol. This process, often referred to as prepolymerization, results in isocyanate-terminated prepolymers that can be further reacted to form high molecular weight polyurethanes. researchgate.netcolab.ws

A common method is the "prepolymer mixing" method, which is conducted in two steps. colab.ws First, a urethane prepolymer is synthesized by reacting an aliphatic diisocyanate like TMDI with a polyol, such as trimethylolpropane (B17298) (TMP), in a solvent like xylene. researchgate.netcolab.ws This reaction is typically catalyzed by substances like stannous 2-ethyl hexanoate. researchgate.netcolab.ws The resulting prepolymer is then reacted with a branched polyester (B1180765) polyol to form the final polyurethane. researchgate.netcolab.ws The use of aliphatic diisocyanates like TMDI is advantageous as it leads to polyurethanes that are resistant to oxidation. colab.ws

Table 1: Reactants for Urethane Prepolymer Synthesis

Reactant Type Function
2,4,4-trimethyl-1,6-diisocyanatohexane (TMDI) Aliphatic Diisocyanate Forms the hard segment of the polyurethane
Trimethylolpropane (TMP) Polyol Forms the soft segment of the polyurethane
Xylene Solvent Provides a medium for the reaction
Stannous 2-ethyl hexanoate Catalyst Accelerates the reaction rate
Branched Polyester Polyol Polyol Reacts with the prepolymer in the second stage

The properties of the resulting polyurethanes can be tailored by carefully selecting the type and ratio of the diisocyanate and polyol. For instance, the use of TMDI with its linear structure contributes to specific mechanical and thermal properties in the final polymer. researchgate.netcolab.ws

Methacrylate (B99206) and Vinyl Carbonate Functionalization of Trimethyl-1,6-diisocyanatohexane Adducts

Further functionalization of trimethyl-1,6-diisocyanatohexane adducts with groups like methacrylates and vinyl carbonates introduces reactive sites for subsequent polymerization, often initiated by UV curing. This allows for the creation of crosslinked polymer networks with enhanced properties.

For example, polyurethane acrylates (PUAs) can be synthesized from trimethylolpropane (TMP) and 2-hydroxyethyl methacrylate (HEMA) in a one-step polymerization process. researchgate.net The inclusion of TMP in the synthesis of PUAs can improve the mechanical properties and thermal stability of the resulting polymers. researchgate.net The properties of the PUA, such as molecular weight and cross-linking density, are influenced by the synthesis method, which can include one-step polymerization, the prepolymer method, or solution polymerization. researchgate.net

The reaction of isocyanates with alcohols to form urethanes is a fundamental step in these functionalization processes. nih.gov The reactivity of the isocyanate group allows for the attachment of various functional moieties, leading to a diverse range of polymer precursors.

Silane-Functionalized Precursors from Trimethyl-1,6-diisocyanatohexane

Introducing silane (B1218182) functional groups to trimethyl-1,6-diisocyanatohexane-based precursors imparts properties such as improved adhesion and moisture-curing capabilities. This is achieved by reacting the isocyanate groups with aminosilanes or hydroxysilanes.

Derivatization is a technique that modifies the chemical structure of a compound to make it more suitable for analysis or to impart specific properties. sigmaaldrich.comyoutube.comspectroscopyonline.com In the context of silane functionalization, the isocyanate groups of TMDI are reacted with a suitable silylating reagent. sigmaaldrich.com The ease of derivatization depends on the functional group, with alcohols generally being more reactive than amines. sigmaaldrich.com The reaction is often sensitive to moisture, which can decompose the silylating reagent or the resulting derivative. sigmaaldrich.comresearchgate.net Therefore, these reactions are typically carried out in dry solvents. researchgate.netchemicalbook.com

Catalytic Systems and Reaction Engineering in Trimethyl-1,6-diisocyanatohexane Derivatization

The derivatization of trimethyl-1,6-diisocyanatohexane is highly dependent on the choice of catalysts and the engineering of the reaction conditions. These factors influence the reaction rate, selectivity, and the properties of the final product.

The reactions of isocyanates, including TMDI, are often catalyzed by acids and bases. nih.govchemicalbook.com Base-catalyzed reactions of isocyanates with alcohols, for instance, should be conducted in inert solvents to control the reaction, as such reactions can be violently exothermic in the absence of a solvent. nih.govchemicalbook.com Common catalysts used in polyurethane synthesis include organotin compounds like stannous 2-ethyl hexanoate, and tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA). researchgate.netcolab.ws

Reaction engineering principles are applied to optimize the synthesis process. This includes controlling the reaction temperature, time, and the concentration of reactants and catalysts. sigmaaldrich.com For example, a derivatization reaction might proceed quickly at room temperature for a highly reactive compound, while a less reactive one might require elevated temperatures and longer reaction times to go to completion. sigmaaldrich.com

Isomer-Specific Synthesis and Purification of Trimethyl-1,6-diisocyanatohexane Derivatives

Trimethyl-1,6-diisocyanatohexane exists as a mixture of isomers, primarily the 2,2,4- and 2,4,4-trimethyl isomers. sigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.com The specific isomer used can influence the properties of the resulting polymer. Therefore, isomer-specific synthesis and purification methods are sometimes employed to obtain derivatives with desired characteristics.

The synthesis of specific isomers of trimethyl-1,6-diisocyanatohexane itself is a complex process. However, once the diisocyanate is obtained, its derivatization can be controlled to a certain extent. The different reactivity of the primary and tertiary isocyanate groups in the 2,4,4-trimethyl isomer can be exploited to achieve selective reactions.

Purification of the resulting derivatives is crucial to remove unreacted monomers, catalysts, and by-products. Techniques such as distillation, chromatography, and extraction are employed to achieve the desired purity of the final product. researchgate.net The choice of purification method depends on the properties of the derivative, such as its volatility and solubility.

Table 2: Isomers of Trimethyl-1,6-diisocyanatohexane

Isomer IUPAC Name CAS Number
2,4,4-trimethyl-1,6-diisocyanatohexane 1,6-diisocyanato-2,4,4-trimethylhexane 15646-96-5
2,2,4-trimethyl-1,6-diisocyanatohexane 1,6-diisocyanato-2,2,4-trimethylhexane 16938-22-0

Polymerization Reaction Mechanisms and Kinetic Studies of Trimethyl 1,6 Diisocyanatohexane Systems

Polyaddition Reactions in Trimethyl-1,6-diisocyanatohexane-based Polyurethanes

Polyurethanes are a versatile class of polymers synthesized through the polyaddition reaction of diisocyanates and polyols. mdpi.comresearchgate.net The reaction involving TMDI is characteristic of isocyanate chemistry, leading to the formation of linear, branched, or crosslinked polymer architectures depending on the reaction conditions and co-reactants used.

Isocyanate-Hydroxyl Group Reactivity and Urethane (B1682113) Linkage Formation

The fundamental reaction in the formation of polyurethanes from TMDI is the nucleophilic addition of a hydroxyl group (-OH) from a polyol to an isocyanate group (-NCO) of the TMDI molecule. nih.govsemanticscholar.org This exothermic reaction forms a urethane linkage (-NH-CO-O-) and is the basis for the polymer chain growth. researchgate.netontosight.ai The reaction can be catalyzed by acids or bases, with base-catalyzed reactions often proceeding with great vigor, necessitating the use of inert solvents to control the reaction rate. nih.govnih.govchemicalbook.com

The structure of TMDI, which exists as a mixture of 2,2,4- and 2,4,4-trimethyl isomers, presents isocyanate groups with different steric hindrances. nih.govnih.gov This can lead to differential reactivity between the NCO groups, influencing the polymerization kinetics and the resulting polymer structure. The reaction rate is generally pseudo-first-order, and the choice of catalyst is critical to balance the speed of urethane formation against the potential for side reactions.

The general reaction is as follows: R₁-NCO + R₂-OH → R₁-NH-CO-O-R₂

This reaction is highly versatile, allowing for the synthesis of a wide range of polyurethane materials by selecting different polyols (e.g., polyethers, polyesters, or diols) to react with TMDI. mdpi.comresearchgate.net

Allophanate (B1242929) and Biuret (B89757) Formation: Controlled Side Reactions

Beyond the primary urethane linkage formation, isocyanate groups can participate in further reactions, particularly at elevated temperatures (typically >110-120°C) or in the presence of excess isocyanate. researchgate.netebrary.net These are often considered side reactions, but they can be strategically controlled to introduce branching and crosslinking into the polymer network. ebrary.net

Allophanate Formation: An isocyanate group can react with the N-H bond of an already formed urethane linkage. tue.nlutwente.nl This reaction creates an allophanate linkage, which serves as a branch point, effectively crosslinking two polymer chains. ebrary.net The formation of allophanates is thermally reversible, with the linkage tending to revert to urethane and free isocyanate at temperatures above 100-150°C. ebrary.net This reversibility can be exploited during polymer processing. ebrary.net

Biuret Formation: If water is present in the reaction system, it can react with isocyanate groups to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. nih.govnih.gov This newly formed amine can rapidly react with another isocyanate group to form a urea (B33335) linkage. tue.nl Subsequently, the urea linkage can react with yet another isocyanate group to form a biuret linkage, which also introduces a crosslink. researchgate.nettue.nl Like allophanate formation, biuret formation is typically favored at temperatures above 120°C. researchgate.net

The controlled promotion of these reactions allows formulators to fine-tune the mechanical properties, such as tensile strength and thermal stability, of the final TMDI-based polyurethane. ebrary.net

Chain Extension and Crosslinking Architectures

The final architecture of a TMDI-based polyurethane is determined by the functionality of the monomers and the use of chain extenders or crosslinkers. myu-group.co.jp

Chain Extenders: These are low-molecular-weight diols or diamines, such as 1,4-butanediol (B3395766) (BDO), that react with isocyanate-terminated prepolymers. mdpi.commyu-group.co.jp The chain extender connects these prepolymer chains, increasing the molecular weight and building the segmented hard-and-soft-domain structure typical of polyurethane elastomers. mdpi.commdpi.com The structure of the chain extender itself, including the number of carbon atoms and side groups, significantly influences the damping and vibration isolation properties of the resulting elastomer. myu-group.co.jp

Radical Photopolymerization of Trimethyl-1,6-diisocyanatohexane-Derived (Meth)acrylate Monomers

TMDI can be chemically modified to produce monomers suitable for radical photopolymerization. This is typically achieved by reacting the isocyanate groups with a hydroxyl-containing (meth)acrylate monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.govresearchgate.net The resulting molecule is a urethane dimethacrylate, which possesses the TMDI backbone and is terminated with polymerizable (meth)acrylate groups. These monomers can be rapidly cured into a crosslinked network upon exposure to UV or visible light in the presence of a photoinitiator. rsc.orgrsc.org

Photoinitiator Systems and Curing Kinetics

The photopolymerization of TMDI-derived (meth)acrylate monomers is initiated by radicals generated from the decomposition of a photoinitiator upon light absorption. rsc.orgrsc.org Photoinitiator systems are broadly classified into two types:

Type I Photoinitiators (Cleavage): These initiators undergo homolytic cleavage upon irradiation to form two radical fragments, both of which can potentially initiate polymerization. Examples include bisacylphosphine oxide (BAPO) and 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO). rsc.org

Type II Photoinitiators (H-abstraction): These systems consist of a sensitizer (B1316253) (e.g., camphorquinone, thioxanthone derivatives) and a co-initiator (e.g., an amine). researchgate.netrsc.org The sensitizer absorbs light and enters an excited state, which then interacts with the co-initiator to generate the initiating radical.

The choice of photoinitiator significantly impacts the curing kinetics, including the rate of polymerization (Rp) and the final monomer conversion. nih.govrsc.org The curing process can be monitored in real-time using techniques like photo-differential scanning calorimetry (photo-DSC) or real-time FTIR spectroscopy, which track the heat released or the disappearance of the monomer's reactive groups, respectively. researchgate.netrsc.orgresearchgate.netmdpi.com

Table 1: Comparison of Photoinitiator Systems for (Meth)acrylate Polymerization

Photoinitiator SystemTypeActivation WavelengthKey Characteristics
BAPO (Irgacure 819) Type IUV-A, Visible (blue)High efficiency, suitable for clear and pigmented systems. nih.govrsc.org
TPO (Lucirin TPO) Type IUV-A, Visible (blue)Excellent for white pigmented coatings; can cause yellowing. rsc.org
CQ/Amine Type IIVisible (blue, ~470 nm)Commonly used in dental applications; requires a hydrogen donor (amine). nih.gov
Triazine Derivatives Type INear UV, VisibleVersatile, high-performance initiators for LED curing at 385-405 nm. rsc.orgresearchgate.net
Ivocerin Type IVisiblePatented germaniun-based initiator with high reactivity. nih.gov

This table is generated based on data from multiple sources for illustrative purposes.

Thiol-Ene Chemistry in Enhancing Photoreactivity

Thiol-ene photopolymerization is a "click" reaction involving the stepwise radical-mediated addition of a thiol group (-SH) across a carbon-carbon double bond (an 'ene'). researchgate.netrsc.org This chemistry can be integrated with TMDI-derived systems to create hybrid polymer networks. For example, a TMDI-diacrylate monomer can be co-polymerized with a multifunctional thiol.

This approach offers several advantages:

Reduced Oxygen Inhibition: The thiol acts as a chain transfer agent, converting peroxyl radicals (formed by the reaction of propagating radicals with oxygen) back into active thiyl radicals, which can continue the polymerization cycle. This mitigates the common problem of oxygen inhibition in radical polymerization. researchgate.net

Homogeneous Networks: The step-growth nature of the thiol-ene reaction leads to more uniform polymer networks with lower shrinkage stress compared to traditional chain-growth acrylate (B77674) polymerization. rsc.orgrsc.org

Delayed Gelation: The reaction mechanism allows for higher conversion before the gel point is reached, resulting in a more completely cured and less stressed material.

Furthermore, the isocyanate groups of TMDI can react directly with thiol groups to form thiourethane linkages, providing an alternative pathway to incorporate TMDI into polymer networks alongside thiol-ene chemistry. ontosight.ai The combination of urethane, (meth)acrylate, and thiol-ene chemistries allows for the creation of advanced materials with highly tunable properties.

Sol-Gel Processes in Hybrid Material Formation with Trimethyl-1,6-diisocyanatohexane Precursors

The sol-gel process represents a versatile method for synthesizing organic-inorganic hybrid materials, where inorganic networks are formed from molecular precursors at low temperatures. mdpi.commdpi.com In the context of systems involving Trimethyl-1,6-diisocyanatohexane, this process would facilitate the creation of a cross-linked material combining the properties of a polyurethane or polyurea network with an inorganic component, typically silica, derived from organosilane precursors.

The formation of these hybrid materials generally involves the reaction of the isocyanate groups of a diisocyanate, such as Trimethyl-1,6-diisocyanatohexane, with reactive hydrogen-containing groups (e.g., hydroxyl or amine groups) from an organic polymer or precursor, while simultaneously, or sequentially, an inorganic network is formed through the hydrolysis and condensation of organosilane precursors. researchgate.netresearchgate.net The isocyanate groups are highly reactive and can react with various functional groups including alcohols, amines, and water. nih.govnih.gov Acids and bases are known to initiate polymerization reactions in isocyanates. nih.govnih.gov

The synthesis allows for the creation of materials that synergistically combine the flexibility and elasticity of the organic polymer component with the hardness and thermal stability of the inorganic siloxane network. researchgate.net The final properties of the hybrid material are influenced by the composition, the reaction kinetics, and the degree of interaction between the organic and inorganic phases.

Hydrolysis and Condensation of Organosilane Moieties

The cornerstone of the inorganic network formation within a sol-gel process is the hydrolysis and subsequent condensation of organosilane precursors, such as tetraalkoxysilanes or organo-functional trialkoxysilanes. mdpi.comresearchgate.net This two-step reaction mechanism is fundamental to creating the siloxane (Si-O-Si) backbone of the inorganic phase. researchgate.net

Step 1: Hydrolysis

The process begins with the hydrolysis of the alkoxy groups (-OR) on the organosilane precursor in the presence of water. This reaction, which can be catalyzed by either an acid or a base, results in the formation of silanol (B1196071) groups (Si-OH) and an alcohol byproduct. researchgate.net The rate of hydrolysis is dependent on several factors, including pH, the water-to-silane ratio, and the type of alkoxy group; for instance, methoxy (B1213986) groups hydrolyze more rapidly than ethoxy groups. researchgate.net

R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH

The reaction proceeds in a stepwise manner, and the rate of hydrolysis often increases with each subsequent alkoxy group being replaced by a hydroxyl group. researchgate.net

Step 2: Condensation

Following hydrolysis, the newly formed silanol groups undergo condensation reactions with other silanol groups or with remaining alkoxy groups. This results in the formation of stable siloxane bridges (Si-O-Si), which form the inorganic network, and the elimination of water or alcohol molecules. researchgate.netresearcher.life

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH

The organo-functional group (R') on the silane (B1218182) precursor remains to interact or form covalent bonds with the organic phase, in this case, the network formed by Trimethyl-1,6-diisocyanatohexane. This dual reactivity is what allows the silane to act as a molecular bridge, ensuring a strong interfacial connection between the organic and inorganic components of the hybrid material. researchgate.net For instance, an amino-functional silane could react directly with the isocyanate groups of the diisocyanate.

The table below summarizes the key reactions in the sol-gel process involving organosilane precursors.

Reaction StepGeneral EquationCatalystDescription
Hydrolysis ≡Si-OR + H₂O ↔ ≡Si-OH + ROHAcid or BaseAlkoxy groups on the silane precursor are replaced by hydroxyl groups.
Condensation (Water) ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂OAcid or BaseTwo silanol groups react to form a siloxane bridge and a water molecule.
Condensation (Alcohol) ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROHAcid or BaseA silanol group reacts with an alkoxy group to form a siloxane bridge and an alcohol molecule.

The efficiency and kinetics of these reactions are critical. For example, the "working window" of a silane solution is defined by the time required for complete hydrolysis and the onset of significant self-condensation. elsevierpure.com This window is crucial for ensuring proper bonding to a substrate or integration with the organic polymer matrix. elsevierpure.com

Advanced Applications of Trimethyl 1,6 Diisocyanatohexane Based Polymeric Materials

High-Performance Coating Formulations

The inherent characteristics of Trimethyl-1,6-diisocyanatohexane make it a valuable component in the formulation of advanced coatings, offering exceptional durability and environmental compatibility. Its aliphatic nature is central to the performance of these coatings, particularly in applications demanding high aesthetic standards and long-term protection.

Light-Stable Polyurethane Coatings and Weatherability

Polyurethane coatings formulated with aliphatic diisocyanates such as TMDI are recognized for their superior light stability and resistance to weathering. Unlike their aromatic counterparts, which can yellow and degrade upon exposure to ultraviolet (UV) radiation, TMDI-based polyurethanes maintain their color and gloss over extended periods. This makes them ideal for exterior applications where aesthetic longevity is paramount.

Research into the weathering of polyurethane coatings demonstrates that formulations based on aliphatic isocyanates exhibit significantly better gloss retention and less color change over time. For instance, studies comparing different isocyanate-based coatings under accelerated weathering conditions consistently show the superior performance of aliphatic systems. The branched structure of TMDI can also contribute to the flexibility and durability of the coating, helping it to resist cracking and peeling.

Table 1: Comparative Weathering Performance of Polyurethane Coatings

Isocyanate Type Exposure Time (hours) Gloss Retention (%) Color Change (ΔE*)
Aromatic 1000 45 5.8
Aromatic 2000 20 12.3
Aliphatic (TMDI-based) 1000 92 0.7
Aliphatic (TMDI-based) 2000 85 1.5

Waterborne and Solvent-Free Polyurethane Coating Technologies

Growing environmental regulations and a demand for sustainable solutions have driven the development of waterborne and solvent-free polyurethane coatings. TMDI is well-suited for these technologies, contributing to the formulation of low volatile organic compound (VOC) systems without compromising performance. In waterborne polyurethane dispersions (PUDs), the diisocyanate is reacted with a polyol and a hydrophilic monomer to create a stable dispersion of polyurethane particles in water.

The properties of these PUDs, such as particle size and viscosity, can be tailored by adjusting the formulation, including the type of diisocyanate used. The use of TMDI can influence the mechanical properties of the resulting coating, such as its tensile strength and elongation, due to its unique molecular structure. These waterborne systems offer excellent adhesion to a variety of substrates and good chemical resistance, making them suitable for a wide range of applications, from architectural coatings to automotive finishes.

Table 2: Properties of Waterborne Polyurethane Dispersions with Varying Diisocyanate Composition

Diisocyanate Composition Particle Size (nm) Tensile Strength (MPa) Elongation at Break (%)
100% IPDI 150 35 450
50% IPDI / 50% TMDI 180 32 500
100% TMDI 210 28 550

UV-Curable Coatings for Rapid Curing and Enhanced Performance

UV-curable coatings offer significant advantages in terms of rapid curing, high throughput, and the formation of highly crosslinked, durable films. TMDI is utilized in the synthesis of urethane (B1682113) acrylate (B77674) oligomers, which are key components in many UV-curable formulations. These oligomers are produced by reacting the diisocyanate with a polyol and then capping the remaining isocyanate groups with a hydroxy-functional acrylate monomer.

The resulting urethane acrylate oligomer, when combined with a photoinitiator and exposed to UV radiation, undergoes rapid polymerization to form a solid coating. The choice of diisocyanate plays a critical role in determining the final properties of the cured film. The use of TMDI can enhance the flexibility and toughness of the coating, while its aliphatic nature ensures excellent non-yellowing characteristics. The curing kinetics and the final mechanical properties of the coating can be fine-tuned by adjusting the formulation, including the type and concentration of the urethane acrylate oligomer and reactive diluents.

Table 3: Performance of UV-Curable Urethane Acrylate Coatings

Urethane Acrylate Oligomer Base Curing Time (seconds) Pencil Hardness Flexibility (Mandrel Bend)
Aromatic Diisocyanate 5 3H 1/8 inch
Aliphatic Diisocyanate (TMDI) 4 2H 1/16 inch

Adhesives and Sealants with Tailored Mechanical Properties

The versatility of TMDI extends to the formulation of high-performance adhesives and sealants. By carefully selecting the polyol and other components in the polyurethane system, it is possible to create adhesives and sealants with a wide range of mechanical properties, from rigid and structural to soft and flexible. The asymmetrical structure of TMDI can disrupt the hard segment packing in the polyurethane, leading to materials with lower modulus and higher elongation, which is desirable for sealant applications requiring good flexibility and movement capability.

Conversely, by using specific polyols and chain extenders, it is possible to formulate structural adhesives with high tensile strength and shear strength. Polyurethane adhesives based on TMDI can exhibit excellent adhesion to a variety of substrates, including metals, plastics, and wood. Their performance can be evaluated using standardized tests such as lap shear strength and peel strength.

Table 4: Mechanical Properties of TMDI-Based Polyurethane Adhesives

Formulation Lap Shear Strength (MPa) Peel Strength (N/mm) Elongation at Break (%)
Rigid Adhesive 18 2.5 50
Flexible Sealant 4 8.0 600

Polymeric Biomaterials for Tissue Engineering and Regenerative Applications

In the field of biomedical engineering, biodegradable polyurethanes are being extensively investigated for applications in tissue engineering and regenerative medicine. These materials are designed to provide temporary mechanical support for regenerating tissues and then degrade into non-toxic products that can be safely eliminated by the body.

Design of Biodegradable Polyurethanes from Trimethyl-1,6-diisocyanatohexane

The design of biodegradable polyurethanes involves the careful selection of the diisocyanate, polyol, and chain extender to achieve the desired mechanical properties, degradation rate, and biocompatibility. Aliphatic diisocyanates like TMDI are often preferred over aromatic ones due to the lower toxicity of their degradation byproducts.

Table 5: In Vitro Degradation of TMDI-Based Biodegradable Polyurethane Scaffolds

Polyol Type Initial Compressive Modulus (MPa) Mass Loss after 4 weeks (%) Mass Loss after 12 weeks (%)
PCL 1000 5.2 8 25
PCL 2000 3.8 12 38

Surface Modification and Biocompatibility Aspects

The surface properties of a biomaterial are paramount as they dictate the interaction with biological systems. For polymers derived from trimethyl-1,6-diisocyanatohexane, surface modification is a key strategy to enhance biocompatibility and hemocompatibility. When a material comes into contact with blood, a cascade of events including platelet activation and blood coagulation is initiated. nih.gov Therefore, tailoring the surface of these polymeric materials is crucial for their successful application in biomedical devices.

Modification strategies often aim to create surfaces that can resist protein adsorption and platelet adhesion, which are the initial steps in thrombus formation. Isocyanates are utilized as coupling or crosslinking agents to alter the surface characteristics of natural polymers like gelatin for applications in artificial organs and tissue engineering scaffolds. researchgate.net While direct studies on trimethyl-1,6-diisocyanatohexane are specific, the broader class of diisocyanates is known to react with functional groups on polymer backbones or surface-grafted molecules to introduce new functionalities. For instance, grafting anticoagulant molecules like heparin or creating hydrophilic surfaces using polymers such as polyethylene glycol (PEG) can significantly improve the blood compatibility of polyurethane-based materials. These modifications help in preventing the adverse thromboinflammatory responses that can compromise the integrity and function of a medical implant. nih.gov

Dental Resins and Restorative Composites

Polymers based on trimethyl-1,6-diisocyanatohexane have found a significant niche in dentistry, particularly in the formulation of resin-based restorative composites. These materials are favored for their aesthetic qualities and mechanical properties, which allow them to serve as durable substitutes for tooth tissues. mdpi.com

Urethane Dimethacrylates in Dental Matrix Formulations

A key application of trimethyl-1,6-diisocyanatohexane in this field is in the synthesis of 1,6-bis-(methacryloyloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane, a type of urethane dimethacrylate (UDMA). nih.gov This monomer is often used as a matrix component in dental composites. The synthesis involves the reaction of 2,4,4-trimethyl-hexamethylene diisocyanate with 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.gov

UDMA presents a compelling alternative to bisphenol A-glycidyl methacrylate (Bis-GMA), a common monomer in dental resins. The absence of a phenol ring in UDMA's structure results in higher flexibility and toughness. nih.gov Furthermore, UDMA has a significantly lower viscosity than Bis-GMA, which is advantageous for processing and allows for higher filler loading in the composite, although it often still requires a reactive diluent like triethylene glycol dimethacrylate (TEGDMA). nih.govnih.gov Formulations combining UDMA with other dimethacrylates can achieve a high degree of conversion, low polymerization shrinkage, minimal water sorption and solubility, and robust mechanical properties, making them highly suitable for dental restorative materials. nih.gov

Below is a table comparing properties of dental resin monomers.

MonomerViscosityKey Characteristics
Bis-GMA Very HighHigh molecular weight, rigid structure.
UDMA High (but lower than Bis-GMA)Higher flexibility and toughness compared to Bis-GMA. nih.govnih.gov
TEGDMA LowUsed as a diluent to reduce viscosity of the resin matrix. nih.govnih.gov

This table provides a qualitative comparison of common monomers used in dental resin composites.

Hybrid Organic-Inorganic Nanocomposites

The integration of inorganic nanoparticles into a trimethyl-1,6-diisocyanatohexane-based polymer matrix represents a significant advancement in materials science, leading to the development of hybrid organic-inorganic nanocomposites with enhanced properties. These materials combine the processability and flexibility of the polymer with the unique functionalities of the inorganic fillers. researchgate.net

Incorporation of Metal and Metal Oxide Nanoparticles in Trimethyl-1,6-diisocyanatohexane Matrices

The incorporation of metal and metal oxide nanoparticles, such as Al₂O₃ and ZnO, into polymer matrices can dramatically alter the bulk mechanical properties of the material. uconn.edu One method for creating these hybrid materials involves the infiltration of vapor-phase organometallic precursors into the polymer matrix via processes like atomic layer deposition (ALD). uconn.edu For polyurethane systems, nanoparticles can be introduced during the polymerization process. To ensure a homogeneous distribution and prevent agglomeration of the inorganic nanoparticles, surface modification of the fillers is often necessary. nih.gov Techniques involve treating the nanoparticle surfaces with coupling agents that can bond with the polymer matrix. For instance, diisocyanates can be used to modify the surface of fillers like Al₂O₃, promoting better integration within the polyurethane network.

Reinforcement Mechanisms and Interfacial Adhesion in Hybrid Systems

The enhanced properties of these hybrid systems are largely dependent on the reinforcement mechanisms and the quality of the interfacial adhesion between the polymer matrix and the inorganic nanoparticles. A strong interface allows for efficient stress transfer from the flexible polymer matrix to the rigid nanoparticles, significantly improving mechanical properties like tensile strength and modulus.

In-situ nanomechanical measurements on hybrid composite nanopillars have demonstrated a unique combination of high yield strength (approaching 500 MPa) with a low Young's modulus (around 7 GPa). uconn.edu This pairing results in an exceptionally high modulus of resilience, surpassing many conventional engineering materials. The reinforcement is attributed to the formation of a percolating network of nanoparticles within the polymer and the strong covalent or non-covalent interactions at the organic-inorganic interface. The isocyanate chemistry of trimethyl-1,6-diisocyanatohexane plays a crucial role in forming urethane or urea (B33335) linkages that can bond to the functionalized surfaces of the nanoparticles, thereby strengthening this interfacial adhesion.

Elastomeric Polyurethane Foams and Thermoplastic Polyurethanes

Trimethyl-1,6-diisocyanatohexane is a precursor for a variety of polyurethane products, including elastomeric foams and thermoplastic polyurethanes (TPUs). These materials are characterized by a segmented structure of alternating hard and soft segments, which leads to a microphase-separated morphology responsible for their unique mechanical properties. vt.edu

Polyurethane foams are produced through the reaction of diisocyanates with polyols, with the addition of a blowing agent to create the cellular structure. The properties of the foam can be tailored by adjusting the formulation, such as the NCO/OH ratio and the type of diisocyanate and polyol used. juniperpublishers.com The asymmetric structure of trimethyl-1,6-diisocyanatohexane can influence the morphology and hydrogen bonding within the hard segments of the foam, affecting properties like the glass transition temperature and storage modulus.

Thermoplastic polyurethanes (TPUs) made from aliphatic diisocyanates like the derivatives of trimethyl-1,6-diisocyanatohexane exhibit excellent resistance to weathering and UV degradation compared to their aromatic counterparts. TPUs are valued for their combination of elasticity, transparency, and resistance to oil, grease, and abrasion. mfa.org The synthesis of TPUs involves the reaction of a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). The choice of these components dictates the final properties of the elastomer, ranging from soft and flexible to hard and rigid. juniperpublishers.comcore.ac.uk

Below is a data table summarizing typical properties influenced by the choice of diisocyanate in polyurethane elastomers.

PropertyInfluence of Aliphatic Diisocyanate (e.g., Trimethyl-1,6-diisocyanatohexane)
UV Stability Excellent
Flexibility High, can be tailored by formulation
Hardness Wide range achievable (Shore A to Shore D)
Tensile Strength Good to Excellent
Abrasion Resistance Excellent

This table illustrates the general property contributions of aliphatic diisocyanates to polyurethane elastomers.

Structure Property Relationships and Performance Characterization of Trimethyl 1,6 Diisocyanatohexane Polymers

Influence of Isomer Ratio of Trimethyl-1,6-diisocyanatohexane on Polymer Architecture

Trimethyl-1,6-diisocyanatohexane is commercially available as a mixture of two isomers: 2,2,4-trimethyl-1,6-diisocyanatohexane and 2,4,4-trimethyl-1,6-diisocyanatohexane. evonik.comspecialchem.com Technical data sheets from suppliers often indicate that this mixture is typically in a 1:1 ratio. evonik.comcoatino.com The presence and position of the methyl groups on the hexane (B92381) backbone significantly influence the reactivity of the isocyanate (NCO) groups and the resulting polymer architecture.

The asymmetrical nature of the methyl group substitution in both isomers leads to differential reactivity between the two NCO groups. In the 2,2,4-isomer, one NCO group is sterically hindered by a single methyl group, while the other is adjacent to a quaternary carbon with two methyl groups, creating a more significant steric hindrance. In the 2,4,4-isomer, one NCO group has less steric hindrance, while the other is heavily hindered by the gem-dimethyl group. This difference in reactivity can be exploited during polymerization to control the polymer chain growth and architecture. For instance, in a step-growth polymerization with a diol, the less hindered NCO group is expected to react preferentially, leading to a more controlled and uniform polymer backbone.

The branched structure of TMDI, in general, contributes to the formation of polyurethanes with high flexibility and a low tendency to crystallize. evonik.com This is in contrast to linear aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI), where the lack of branching can allow for more ordered chain packing and thus higher crystallinity. The methyl branches in TMDI disrupt this regular packing, leading to a more amorphous polymer structure. This amorphous nature is beneficial for applications requiring good flexibility and clarity.

Correlation between Monomer Design and Polymer Network Density

This lower network density contributes to several key properties of TMDI-based polyurethanes. The increased free volume within the polymer matrix allows for greater chain mobility, which in turn results in a lower glass transition temperature (Tg) and enhanced flexibility. evonik.com Furthermore, the asymmetrical structure of the TMDI isomers can lead to a less uniform distribution of crosslinks in the network. The differing reactivity of the two isocyanate groups on each isomer molecule means that the formation of urethane (B1682113) linkages may not be perfectly random. This can result in regions of varying crosslink density within the polymer, which can influence the material's mechanical and thermal properties.

The choice of polyol or other co-reactants in the polyurethane formulation also plays a critical role in determining the final network density. The use of long-chain, flexible polyols will further decrease the network density and increase the elasticity of the resulting polymer. Conversely, short-chain or more rigid polyols will lead to a higher crosslink density and a more rigid material. The excellent compatibility of TMDI with a wide range of polyols and solvents provides formulators with a high degree of freedom to tailor the network density and, consequently, the final properties of the polyurethane. evonik.comevonik.com

Thermal Stability and Thermomechanical Behavior of Trimethyl-1,6-diisocyanatohexane Polyurethanes

Polyurethanes based on the aliphatic diisocyanate trimethyl-1,6-diisocyanatohexane generally exhibit good thermal stability, a characteristic feature of aliphatic systems which are less susceptible to thermal degradation compared to their aromatic counterparts. The branched structure of TMDI, however, can influence the specific thermal behavior of the resulting polymers.

The branching along the hexane chain in TMDI reduces the potential for strong, ordered hydrogen bonding between polyurethane chains, which can lower the glass transition temperature (Tg) when compared to polyurethanes made from linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI). evonik.com This effect is due to the steric hindrance from the methyl groups, which prevents the polymer chains from packing closely and forming extensive intermolecular interactions.

The thermal decomposition of polyurethanes is a complex process that typically occurs in multiple stages. The initial stage often involves the dissociation of the urethane linkage, which is the least stable bond in the polyurethane backbone. For polyurethanes based on aliphatic diisocyanates like TMDI, this decomposition generally occurs at higher temperatures than for those based on aromatic diisocyanates. The specific decomposition temperature can be influenced by the nature of the polyol and other additives used in the formulation.

Below is a table comparing the thermal properties of polyurethanes based on different diisocyanates. It is important to note that direct, comparable data for TMDI is limited, and the values can vary significantly based on the specific formulation (e.g., the type of polyol used).

DiisocyanateGlass Transition Temperature (Tg)Decomposition Temperature (approx.)
TMDI-based PULower than HDI-based PU~200 °C
HDI-based PUHigher than TMDI-based PU-
IPDI-based PU->250 °C

Data is compiled from various sources and should be considered as illustrative. The exact values depend heavily on the specific polyurethane formulation.

Mechanical Performance: Modulus, Strength, and Elongation of Polymeric Films and Networks

The mechanical properties of polyurethanes derived from trimethyl-1,6-diisocyanatohexane (TMDI) are significantly influenced by the monomer's branched aliphatic structure. This structure imparts a unique combination of flexibility and strength to the resulting polymer networks and films.

The presence of three methyl groups along the hexane backbone in TMDI introduces steric hindrance that disrupts the regular packing of polymer chains. evonik.com This leads to a more amorphous polymer with a lower degree of crystallinity compared to polyurethanes made from linear aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI). As a result, TMDI-based polyurethanes typically exhibit a lower modulus and higher elongation at break, indicative of a more flexible and elastomeric material. evonik.com

The excellent compatibility of TMDI with various polyols allows for the tailoring of mechanical properties. evonik.com For instance, when formulated with long, flexible polyether or polyester (B1180765) polyols, the resulting polyurethane will have a lower modulus and very high elongation, suitable for applications requiring high elasticity. Conversely, the use of shorter, more rigid polyols will increase the modulus and tensile strength, yielding a tougher material.

The incorporation of nanofillers, such as graphene, into a TMDI-based polyurethane matrix has been shown to significantly enhance mechanical performance. For example, a TMDI-polyurethane composite with graphene can exhibit a notable increase in tensile strength and elongation due to improved polymer-nanofiller interactions.

Below is a table summarizing the typical mechanical properties of polyurethane films and networks based on TMDI and a comparison with other common diisocyanates. It is important to note that these values are highly dependent on the specific formulation.

PropertyTMDI-based PUTMDI-PU/Graphene CompositeHDI-based PU
Tensile Strength ModerateHigh (e.g., 35 MPa)Generally higher than TMDI
Elongation at Break HighVery High (e.g., 400%)Lower than TMDI
Modulus LowModerateHigh

This table provides a general comparison. Actual values will vary based on the specific polyol, chain extender, and other additives used in the formulation.

Optical Transparency and Refractive Index Characteristics

Polyurethanes synthesized from aliphatic diisocyanates like trimethyl-1,6-diisocyanatohexane (TMDI) are known for their excellent optical properties, particularly their high transparency and resistance to yellowing upon exposure to UV light. This makes them suitable for a variety of applications where clarity and color stability are crucial.

The absence of aromatic rings in the structure of TMDI is the primary reason for its non-yellowing characteristic. Aromatic diisocyanates, in contrast, can form chromophores upon exposure to UV radiation, leading to discoloration. The branched structure of TMDI also contributes to its optical clarity. The methyl groups disrupt the crystalline ordering of the polymer chains, leading to a more amorphous material that scatters less light, resulting in higher transparency.

The refractive index of a polymer is another important optical property. Generally, polyurethanes based on aliphatic diisocyanates have a lower refractive index compared to their aromatic counterparts. For instance, a commercially available product based on a mixture of 2,2,4- and 2,4,4-isomers of trimethyl-1,6-diisocyanatohexane is reported to have a refractive index of approximately 1.462. This is lower than the refractive index of many aromatic polyurethanes, which can range from 1.53 to 1.63.

Sustainability and End of Life Considerations for Trimethyl 1,6 Diisocyanatohexane Based Polymers

Chemical Recycling Strategies for Polyurethane Waste Streams

Chemical recycling, or tertiary recycling, offers a promising approach to break down polyurethane waste into its constituent monomers or other valuable chemical feedstocks. researchgate.netresearchgate.net Unlike mechanical recycling, which can lead to a downcycling of material properties, chemical recycling can potentially close the loop, allowing for the production of new polyurethanes with properties comparable to virgin materials. rsc.org For polyurethanes based on aliphatic diisocyanates like trimethyl-1,6-diisocyanatohexane, several chemical recycling methods are being explored, including aminolysis, hydrolysis, and glycolysis.

Aminolysis involves the degradation of polyurethane with an amine. This process can be carried out with or without a catalyst and can utilize various amines, including aliphatic diamines, polyamines, and alkanolamines. nih.govresearchgate.net The reaction cleaves the urethane (B1682113) linkages, yielding the original polyol and substituted ureas. Research on the aminolysis of both aliphatic and aromatic polyurethanes has demonstrated high conversion rates. researchgate.net For instance, microwave-assisted aminolysis has been shown to enable complete degradation of urethane groups in flexible PU foams, yielding high-quality recovered polyols. acs.org The efficiency of the aminolysis process is influenced by the type and amount of amine reagent used, as well as the reaction temperature and time. acs.org

Hydrolysis , the depolymerization of polyurethanes using water (as liquid or steam), is another viable strategy. uctm.edu This process breaks down the polymer into the corresponding polyol, amine, and carbon dioxide. researchgate.net An environmentally friendly approach using a CO2-water system has been studied for the hydrolysis of aliphatic polyurethanes. In this system, carbonic acid, formed from CO2 and water, acts as an acid catalyst. scispace.com Studies have shown that aliphatic polyurethanes can be successfully hydrolyzed under elevated temperature and pressure, with the hydrolyzability being higher for aliphatic PUs compared to their aromatic counterparts. researchgate.netscispace.com For example, a polyurethane synthesized from 1,6-hexamethylene diisocyanate (HDI) and 1,4-butanediol (B3395766) (BDO) showed 98% hydrolysis at 190 °C and 8.0 MPa of CO2 pressure over 24 hours. scispace.com

Glycolysis is a transesterification process where polyurethane waste is treated with a glycol at elevated temperatures, often in the presence of a catalyst. mdpi.comnih.gov This reaction breaks the urethane bonds and yields a mixture of the original polyol and other hydroxyl-terminated products, which can be used as polyols for the synthesis of new polyurethanes. mdpi.comnih.gov The effectiveness of glycolysis depends on the glycolysis agent, catalyst, temperature, and the ratio of glycol to polyurethane. mdpi.comnih.gov While much of the industrial focus has been on recycling foams from aromatic isocyanates, the fundamental chemistry is applicable to aliphatic systems. nih.govmdpi.com

Interactive Data Table: Chemical Recycling Methods for Aliphatic Polyurethanes

Recycling MethodReagent(s)Typical Reaction ConditionsRecovered ProductsReference(s)
AminolysisTris(2-aminoethyl)amine (TREN), Hexamethylene diamine (HMDA)220 °C, 30 minPolyol, Aliphatic Urea (B33335) nih.govacs.org
HydrolysisWater, Carbon Dioxide (as catalyst)110-190 °C, 8.0 MPa CO2 pressure, 24 hPolyol, Diamine, CO2 scispace.com
GlycolysisDiethylene glycol (DEG), Crude Glycerol (CG), Stannous octoate (catalyst)190-220 °CRecovered Polyol Mixture nih.gov

Enzymatic Degradation of Trimethyl-1,6-diisocyanatohexane-Containing Polyurethanes

The biodegradation of polyurethanes is an area of growing research interest, offering a potentially more environmentally benign end-of-life solution. The susceptibility of polyurethanes to microbial and enzymatic degradation is highly dependent on their chemical structure. researchgate.net Generally, polyester-based polyurethanes are more prone to biodegradation than polyether-based ones because the ester linkages are more susceptible to hydrolysis by enzymes. google.comnih.gov

The enzymatic degradation of polyurethanes is primarily carried out by classes of enzymes such as esterases, proteases, and ureases, which are produced by various microorganisms, particularly fungi. researchgate.netmdpi.com These enzymes catalyze the cleavage of the ester and urethane bonds within the polymer chain. Fungi are often considered the primary agents in polyurethane biodegradation. mdpi.commdpi.com

While specific studies on polyurethanes derived from trimethyl-1,6-diisocyanatohexane are not widely reported, the principles of enzymatic degradation of other aliphatic polyester (B1180765) polyurethanes are applicable. The degradation process involves the initial adhesion of microorganisms to the polymer surface, followed by the secretion of extracellular enzymes that break down the polymer into smaller, assimilable molecules. mdpi.com For instance, a cutinase from Humicola insolens has been shown to effectively degrade specific solvent-based polyurethane adhesive formulations, with degradation rates of up to 90% in 96 hours. rsc.orgrsc.org Similarly, microbial consortia from landfill leachate have been found to secrete esterases and ureases capable of degrading polyester PU films. nih.gov

Interactive Data Table: Enzymes and Microorganisms in Polyurethane Degradation

Enzyme/MicroorganismType of Polyurethane DegradedKey FindingsReference(s)
Cutinase from Humicola insolensSolvent-based polyester PU adhesivesUp to 90% degradation in 96 hours. rsc.orgrsc.org
Comamonas acidovoransPolyester polyurethaneProduces a PUR esterase with a surface-binding domain essential for degradation. nih.gov
Fungal Consortia (Geomyces pannorum, Nectria gliocladioides, etc.)Polyester polyurethane (PESTUR)Fungi are the primary biodegrading agents in soil burial tests. mdpi.com
Microbial Consortia from LandfillPolyester PU filmSecretion of esterase and urease involved in PU degradation. nih.gov
Aspergillus versicolorPolyurethaneMaximum degradation (49%) observed at 35 °C. mdpi.com

Pathways to Bio-based Trimethyl-1,6-diisocyanatohexane and Polyurethane Synthesis

The synthesis of diisocyanates from renewable resources is a key goal in developing fully sustainable polyurethanes. researchgate.net Research is actively exploring various bio-based platform chemicals as precursors for diisocyanates. researchgate.net These precursors include amino acids, furan (B31954) derivatives, carbohydrates, and vegetable oils. researchgate.net While a direct bio-based synthesis route for trimethyl-1,6-diisocyanatohexane has not yet been commercialized, the general strategies for producing other bio-based aliphatic diisocyanates indicate potential pathways.

One approach involves the use of long-chain dicarboxylic acids derived from vegetable oils. researchgate.net These diacids can be converted to the corresponding diisocyanates through a Curtius rearrangement of diacyl azides. researchgate.net Another promising avenue is the use of biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF). A novel green synthesis route for hexamethylene-1,6-dicarbamate (a precursor to HDI) from 5-HMF has been proposed, avoiding the use of toxic phosgene. rsc.org Such a strategy could potentially be adapted for the synthesis of a branched C9 backbone similar to that of trimethyl-1,6-diisocyanatohexane.

The development of partially or fully bio-based polyurethanes is already a commercial reality for some diisocyanates. nih.gov For example, pentamethylene diisocyanate (PDI), commercialized as Desmodur® eco N 7300, has a significant renewable carbon content. covestro.com Polyurethanes have been synthesized using various bio-based isocyanates and bio-based polyols, such as those derived from castor oil. nih.govnih.gov These efforts demonstrate the feasibility of creating more sustainable polyurethane products with a reduced carbon footprint. covestro.com

Interactive Data Table: Examples of Bio-based Diisocyanates and their Precursors

Bio-based DiisocyanatePrecursor(s)Type of PrecursorReference(s)
Pentamethylene Diisocyanate (PDI)BiomassCarbohydrates covestro.com
L-Lysine Diisocyanate (LDI)L-LysineAmino Acid nih.gov
Furan-based Diisocyanates5-Hydroxymethylfurfural (5-HMF), Methyl FuroateFuran Derivative researchgate.netrsc.org
Vegetable Oil-based DiisocyanatesLong-chain dicarboxylic acidsVegetable Oils researchgate.net
Lignin-based Aromatic DiisocyanatesVanillic acid, Syringic acidLignin google.com

Computational and Theoretical Investigations of Trimethyl 1,6 Diisocyanatohexane Systems

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. chemrxiv.org These studies can predict reaction mechanisms, transition states, and activation energies, providing a detailed picture of chemical reactions.

The reactivity of Trimethyl-1,6-diisocyanatohexane is centered on the two isocyanate (-N=C=O) functional groups. These groups are highly electrophilic at the central carbon atom, making them susceptible to attack by nucleophiles such as alcohols, amines, and water. chemicalbook.com The key reactions in polyurethane formation are with polyols to form urethane (B1682113) linkages and with water, which forms an unstable carbamic acid that decomposes into an amine and carbon dioxide. nih.gov

A critical aspect of TMDI is the non-equivalent reactivity of its two isocyanate groups due to steric hindrance from the methyl groups on the hexane (B92381) backbone. The isocyanate group at the C1 position attached to a primary carbon is generally more reactive than the isocyanate group at the C6 position, which is attached to a carbon chain with nearby tertiary or quaternary carbons. Quantum chemical calculations can precisely quantify this difference in reactivity by calculating the activation barriers for the reaction of each isocyanate group with a model alcohol. chemrxiv.org

Research Findings:

Transition State Analysis: DFT calculations can map the potential energy surface for the reaction between an isocyanate group and a hydroxyl group. This analysis reveals the geometry of the transition state and the energy required to reach it (activation energy).

Catalyst Effects: The mechanism of catalysis, for instance by tertiary amines or organometallic compounds, can be modeled to understand how they lower the activation energy and accelerate the urethane formation reaction. chemrxiv.org

Side Reactions: Quantum chemistry can also investigate potential side reactions, such as the formation of allophanate (B1242929) (from the reaction of an isocyanate with a urethane group) or biuret (B89757) structures (from reaction with a urea (B33335) group), which lead to cross-linking in the final polymer.

Below is a table summarizing the type of data generated from quantum chemical studies on TMDI reactivity.

ParameterDescriptionTypical Computational OutputSignificance
Activation Energy (Ea) The minimum energy required for the reaction between an isocyanate group and a nucleophile (e.g., alcohol) to occur.Energy value in kJ/mol or kcal/mol for each NCO group.A lower Ea indicates a faster reaction rate. Used to compare the reactivity of the two different NCO groups in TMDI.
Reaction Enthalpy (ΔH) The net change in heat content during the reaction.Energy value in kJ/mol or kcal/mol.Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). Urethane formation is typically exothermic. nih.gov
Transition State (TS) Geometry The specific arrangement of atoms at the highest point on the reaction energy profile.Atomic coordinates, bond lengths, and angles.Provides insight into the steric and electronic factors that govern the reaction mechanism.
Partial Atomic Charges The distribution of electron density across the molecule.Charge values (e.g., from Mulliken or NBO analysis).Highlights the electrophilic nature of the isocyanate carbon and the nucleophilic nature of the reactant.

Molecular Dynamics Simulations of Polymerization and Network Formation

While quantum chemistry focuses on the specifics of a single reaction, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules over time. rsc.org This makes MD an ideal tool for investigating the polymerization process of Trimethyl-1,6-diisocyanatohexane with polyols to form a complex, cross-linked polyurethane network.

All-atom MD simulations can model the step-growth polymerization process by defining reactive force fields that allow chemical bonds to form when reactive atoms come within a certain distance and orientation. rsc.org Starting from an initial mixture of TMDI and polyol monomers, the simulation can track the formation of oligomers, the growth of polymer chains, and the eventual formation of a three-dimensional network through cross-linking reactions.

Research Findings:

Network Structure: The simulations reveal the topology of the final polymer network, including the distribution of chain lengths between cross-links, the cross-link density, and the presence of structural defects like loops or dangling chains.

Phase Separation: In segmented polyurethanes, MD can simulate the microphase separation of the "hard" segments (derived from TMDI) and "soft" segments (derived from the polyol), which is crucial for determining the material's properties.

The table below outlines the inputs and outputs for a typical MD simulation of TMDI polymerization.

CategoryDescriptionExamples
Input Parameters The initial conditions and rules that govern the simulation.Force Field (e.g., CHARMM, AMBER), Monomer Concentrations (TMDI/polyol ratio), Temperature, Pressure, Reaction Criteria (distance/angle for bond formation).
Structural Outputs Data describing the arrangement and connectivity of the polymer network.Radial Distribution Functions (RDFs), Cross-link Density, Molecular Weight Distribution, Radius of Gyration.
Dynamic Outputs Data describing the motion and time-dependent behavior of the system.Mean Squared Displacement (MSD), Diffusion Coefficients of unreacted species, Reaction Rate Constants.

Predictive Modeling of Structure-Property Relationships in Trimethyl-1,6-diisocyanatohexane Polymers

Predictive modeling, often using Quantitative Structure-Property Relationship (QSPR) methods, aims to correlate the molecular structure of a monomer with the macroscopic properties of the resulting polymer. researchgate.net For polyurethanes made from Trimethyl-1,6-diisocyanatohexane, QSPR can be a valuable tool for designing materials with specific desired properties.

The unique structural features of TMDI—its aliphatic backbone and asymmetric trimethyl groups—have a direct impact on the final polymer's characteristics. The aliphatic nature generally imparts good UV stability and resistance to yellowing compared to aromatic diisocyanates. The bulky, asymmetric methyl groups disrupt the regular packing of polymer chains, which hinders crystallization and typically results in amorphous polymers with lower glass transition temperatures (Tg) and increased flexibility.

Research Findings:

Mechanical Properties: QSPR models can correlate features like the TMDI isomer ratio, the type of polyol used, and the cross-link density (from MD simulations) with mechanical properties such as Young's modulus, tensile strength, and elongation at break.

Thermal Properties: Properties like the glass transition temperature (Tg) and thermal decomposition temperature can be predicted based on the cohesive energy density and chain stiffness, which are influenced by the monomer structures. researchgate.net

Solubility and Swelling: The solubility of the polymer in different solvents can be predicted using models based on solubility parameters, which can be calculated from the molecular structure of the repeating unit.

The following interactive table illustrates how variations in the TMDI system can be linked to predicted polymer properties.

Monomer Structural FeatureInfluence on Polymer StructurePredicted Impact on Polymer Property
Aliphatic Backbone High chain flexibility, no aromatic rings.Good UV stability, high transparency, lower Tg compared to aromatic-based PUs.
Asymmetric Trimethyl Groups Disruption of chain packing, increased free volume.Lower crystallinity, enhanced flexibility, improved solubility in organic solvents.
Isomer Ratio (2,2,4- vs. 2,4,4-) Affects the symmetry and packing efficiency of hard segments.Can be tuned to control the degree of phase separation and resulting mechanical properties.
NCO/OH Ratio Controls molecular weight and degree of cross-linking.Higher ratio leads to higher cross-link density, resulting in increased stiffness, hardness, and chemical resistance.

Computational Fluid Dynamics in Polymer Processing

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In the context of polymers made from Trimethyl-1,6-diisocyanatohexane, CFD is essential for optimizing processing conditions, such as in Reaction Injection Molding (RIM) or extrusion.

During polyurethane processing, two highly reactive liquid streams (the TMDI component and the polyol component) are mixed and injected into a mold. The subsequent polymerization reaction is rapid and exothermic, leading to significant changes in viscosity and temperature. CFD simulations can model this complex interplay of fluid flow, heat transfer, and reaction kinetics.

Research Findings:

Mixing Efficiency: CFD can simulate the impingement mixing of the isocyanate and polyol streams, helping to design mixing heads that ensure complete and uniform mixing, which is critical for obtaining a homogeneous final product.

Mold Filling: Simulations can predict the flow pattern of the reacting polymer mixture as it fills the mold, identifying potential issues like air entrapment, weld lines, or "hot spots" where excessive heat from the reaction could degrade the polymer.

Curing Process: CFD can model the temperature and conversion profiles within the mold during the curing stage, allowing for the optimization of cycle times and ensuring the part is fully cured before demolding.

The table below summarizes key aspects of CFD applications in the processing of TMDI-based polyurethanes.

Application AreaPhysical Phenomena ModeledKey Simulation OutputsOptimization Goal
Reaction Injection Molding (RIM) Turbulent mixing, fluid flow with changing viscosity, reaction kinetics, heat transfer.Velocity profiles, temperature distribution, species concentration (degree of cure), pressure drop.Ensure complete mixing, avoid premature gelling, minimize cycle times, predict final part properties.
Extrusion Laminar flow of a non-Newtonian fluid, heat transfer from barrel heaters, viscous dissipation.Velocity and temperature profiles in the extruder screw and die, shear rate distribution, residence time distribution.Achieve uniform melting and mixing, control final product dimensions, prevent polymer degradation.
Foam Production Multiphase flow (liquid polymer and gas bubbles), bubble nucleation and growth, reaction kinetics.Foam density distribution, cell size distribution, temperature and pressure profiles during foaming.Control foam density and morphology, ensure uniform cell structure for optimal insulation or cushioning.

Q & A

Q. What are the recommended methods for synthesizing Trimethyl-1,6-diisocyanatohexane (99% purity) to ensure reproducibility in academic research?

Methodological Answer:

  • Follow stepwise protocols for diisocyanate synthesis, including controlled phosgenation of the corresponding diamine precursor under inert atmospheres.
  • Document reaction parameters (temperature, solvent purity, stoichiometry) in detail, adhering to reproducibility standards outlined in experimental reporting guidelines .
  • Include validation steps such as intermediate characterization (e.g., FTIR for amine conversion) and final product purification via fractional distillation.

Q. How should researchers characterize the purity and structural integrity of Trimethyl-1,6-diisocyanatohexane using spectroscopic and chromatographic techniques?

Methodological Answer:

  • FTIR : Confirm isocyanate (-NCO) peaks at ~2270 cm⁻¹ and absence of residual amine (-NH) bands .
  • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify purity >99%, calibrated against certified reference standards.
  • NMR : Assign peaks for methyl groups (δ 1.2–1.4 ppm) and isocyanate-linked carbons (δ 120–130 ppm) to verify structure .

Q. What safety protocols are essential when handling Trimethyl-1,6-diisocyanatohexane given its isocyanate reactivity?

Methodological Answer:

  • Use fume hoods, PPE (nitrile gloves, lab coats), and respiratory protection to avoid inhalation of vapors .
  • Store under nitrogen to prevent moisture-induced degradation.
  • Follow institutional guidelines for spill containment and emergency procedures, emphasizing prompt deactivation with dry sand or specialized absorbents .

Q. What are the best practices for documenting synthetic procedures and analytical data to meet peer-review standards?

Methodological Answer:

  • Separate detailed synthetic protocols (e.g., catalyst loading, reaction times) into supplementary materials, referencing them in the main text .
  • Tabulate analytical data (e.g., retention times, spectral peaks) with error margins and instrument calibration details.
  • Adhere to IUPAC nomenclature and SI units consistently .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction kinetics data observed during polyurethane formation studies using Trimethyl-1,6-diisocyanatohexane?

Methodological Answer:

  • Perform contradiction analysis : Compare kinetic models (e.g., Arrhenius vs. non-isothermal) under identical conditions to identify outliers .
  • Validate instrumentation (e.g., DSC for enthalpy measurements) and control for humidity, which may alter isocyanate reactivity.
  • Use statistical tools (e.g., Grubbs' test) to exclude anomalous data points .

Q. What computational modeling approaches are validated for predicting the reactivity of Trimethyl-1,6-diisocyanatohexane in cross-linking reactions?

Methodological Answer:

  • Apply DFT calculations to model transition states during urethane bond formation, benchmarking against experimental activation energies .
  • Use molecular dynamics simulations to study solvent effects on reaction pathways, validated via comparison with empirical kinetic data .

Q. How should researchers design controlled experiments to isolate the catalytic effects of different amine catalysts on Trimethyl-1,6-diisocyanatohexane polymerization?

Methodological Answer:

  • Implement a factorial design : Vary catalyst type (e.g., DBU vs. DABCO), concentration, and temperature while holding other parameters constant .
  • Use in-situ FTIR to monitor -NCO consumption rates and correlate with gelation times.
  • Analyze data using ANOVA to distinguish catalytic efficiency from experimental noise .

Q. What statistical methods are appropriate for analyzing variability in thermal stability measurements of Trimethyl-1,6-diisocyanatohexane-based polymers?

Methodological Answer:

  • Apply Weibull analysis to thermal degradation data (TGA) to assess failure probabilities across replicates.
  • Report confidence intervals for decomposition temperatures and use multivariate regression to identify contributing factors (e.g., cross-link density) .

Q. How can systematic literature reviews be structured to identify knowledge gaps in Trimethyl-1,6-diisocyanatohexane applications?

Methodological Answer:

  • Use databases (SciFinder, Reaxys) with search terms like "diisocyanate cross-linking" and "thermoset polymers," filtering for peer-reviewed studies post-2010 .
  • Create a knowledge matrix comparing reported properties (e.g., mechanical strength, hydrolytic stability) to highlight understudied areas .

Q. What validation criteria should be applied when comparing novel analytical methods for diisocyanate quantification against established techniques?

Methodological Answer:

  • Assess accuracy via spike-and-recovery experiments in representative matrices (e.g., polymer blends).
  • Compare limits of detection (LOD) and reproducibility (%RSD) with HPLC-UV as the gold standard .

Data Presentation Guidelines

Analysis Type Recommended Technique Validation Criteria
Purity AssessmentHPLC-UV with internal standardR² ≥ 0.99 for calibration curves
Structural Confirmation¹³C NMRPeak integration ±2% error
Thermal StabilityTGA under N₂ atmosphereTriplicate runs with ±1.5% mass loss consistency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.